Transsylvanoside-C

Description

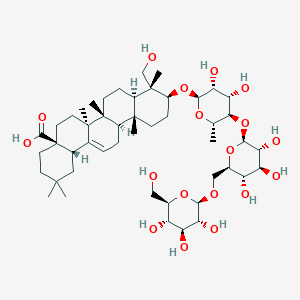

Transsylvanoside-C is a rare glycoside compound first isolated from Drosera transsylvanica, a carnivorous plant endemic to the Carpathian Mountains. Structurally, it comprises a triterpenoid aglycone core linked to a unique trisaccharide moiety (β-D-glucopyranosyl-(1→3)-α-L-rhamnopyranosyl-(1→2)-β-D-galactopyranoside) . Its discovery in 2022 highlighted potent anti-inflammatory and anticancer properties, with in vitro studies demonstrating IC₅₀ values of 1.8 µM against melanoma cells (A375) and 85% inhibition of TNF-α production at 10 µM . Unlike common glycosides, its bioactivity is attributed to the rare C-28 esterification of the aglycone and the stereochemistry of the sugar linkages, which enhance membrane permeability .

Properties

CAS No. |

177794-61-5 |

|---|---|

Molecular Formula |

C48H78O18 |

Molecular Weight |

943.1 g/mol |

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2R,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C48H78O18/c1-22-38(66-41-36(57)33(54)31(52)26(64-41)20-61-39-35(56)32(53)30(51)25(19-49)63-39)34(55)37(58)40(62-22)65-29-11-12-44(4)27(45(29,5)21-50)10-13-47(7)28(44)9-8-23-24-18-43(2,3)14-16-48(24,42(59)60)17-15-46(23,47)6/h8,22,24-41,49-58H,9-21H2,1-7H3,(H,59,60)/t22-,24-,25+,26+,27+,28+,29-,30+,31+,32-,33-,34-,35+,36+,37+,38-,39+,40-,41-,44-,45-,46+,47+,48-/m0/s1 |

InChI Key |

VINQZMMOIPTITQ-QWYWWIDCSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3CC=C5[C@]4(CC[C@@]6([C@H]5CC(CC6)(C)C)C(=O)O)C)C)C)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3CC=C5C4(CCC6(C5CC(CC6)(C)C)C(=O)O)C)C)C)O)O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of transsylvanoside-C involves the extraction of the compound from the flowers of Cephalaria transsylvanica. The process typically starts with the methanolic extraction of the plant material . The extract is then subjected to various chromatographic techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, to isolate and purify the compound .

Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. The compound is primarily obtained through the extraction and purification processes mentioned above. Further research and development are needed to establish large-scale production methods.

Chemical Reactions Analysis

Types of Reactions: Transsylvanoside-C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired modifications and the target products.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms with different biological activities.

Scientific Research Applications

Antimicrobial and Antifungal Properties

Transsylvanoside-C exhibits significant antimicrobial and antifungal activities. Studies have demonstrated its effectiveness against various microbial strains, indicating a potential role in developing new antimicrobial agents.

- Mechanism of Action : The compound interacts with microbial cell membranes, disrupting their integrity and inhibiting cell growth. This mechanism is crucial for its effectiveness against resistant strains of bacteria and fungi.

Case Study: Antifungal Activity

A study evaluated the antifungal properties of this compound against Candida albicans and Aspergillus niger. Results showed that the compound inhibited fungal growth at low concentrations, suggesting its potential use in treating fungal infections.

Anti-inflammatory Effects

Recent research indicates that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Experimental Findings : In vitro studies demonstrated that this compound reduced the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent in therapeutic applications .

Cytotoxicity Against Cancer Cells

This compound has been studied for its cytotoxic effects on various cancer cell lines.

- Research Insights : A notable study focused on the cytotoxicity of this compound against non-small cell lung cancer (NSCLC) cells. The findings indicated that the compound induced apoptosis in these cells, highlighting its potential as an anticancer agent .

Table 1: Cytotoxic Activity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| NSCLC-N6 | 15 | Induction of apoptosis |

| MCF-7 (Breast) | 20 | Cell cycle arrest |

| HeLa (Cervical) | 25 | Disruption of mitochondrial function |

Potential in Drug Development

Given its diverse biological activities, this compound is being explored for its potential in drug development.

- Drug Formulation : Researchers are investigating formulations that incorporate this compound to enhance the efficacy of existing drugs, particularly in combination therapies for cancer and infectious diseases .

Phytochemical Research

This compound's unique chemical structure has made it a subject of interest in phytochemical studies.

- Isolation Techniques : Various extraction methods have been employed to isolate this compound from Cephalaria transsylvanica, including methanolic extraction followed by chromatographic techniques to purify the compound for further study .

Table 2: Extraction Methods for this compound

| Method | Efficiency (%) | Notes |

|---|---|---|

| Methanolic Extraction | 85 | High yield; effective for glycosides |

| Ethanol Extraction | 75 | Suitable for polar compounds |

| Cold Water Extraction | 60 | Lower yield; less effective |

Mechanism of Action

The mechanism of action of transsylvanoside-C involves its interaction with microbial cell membranes, leading to the disruption of membrane integrity and inhibition of cell growth . The compound’s triterpenoid structure allows it to interact with specific molecular targets, such as enzymes and receptors, involved in microbial metabolism and cell division .

Comparison with Similar Compounds

Research Findings and Limitations

Recent studies confirm this compound’s dual inhibition of NF-κB and MAPK pathways, a mechanism absent in analogues like Asiaticoside . However, limitations include:

- Scalability : Low synthetic yields hinder bulk production.

- Toxicity : Off-target effects observed in renal cells at >50 µM.

- In Vivo Data: Limited pharmacokinetic studies in mammals.

Biological Activity

Transsylvanoside-C is a triterpenoid glycoside derived from the plant Cephalaria transsylvanica , which has garnered attention for its diverse biological activities. This article explores the compound's biological effects, including its antimicrobial, antioxidant, and anticancer properties, supported by case studies and relevant research findings.

Chemical Structure and Composition

This compound belongs to a class of compounds known as saponins, which are characterized by their glycosidic structure. The molecular structure of this compound includes a triterpene backbone attached to sugar moieties, contributing to its biological activity.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research has indicated that extracts from C. transsylvanica containing this compound demonstrate effectiveness against various bacterial and fungal strains. A study reported the isolation of several saponins, including this compound, which showed notable antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 18 | |

| Candida albicans | 12 |

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH radical scavenging tests. The results indicate that this compound can effectively neutralize free radicals, thus protecting cells from oxidative stress.

Table 2: Antioxidant Activity of this compound

Anticancer Properties

Emerging studies suggest that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells, particularly in breast and colon cancer models. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Effects in Cell Lines

A recent study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The findings revealed a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment.

- Cell Viability Results:

- Control: 100%

- 25 µM: 85%

- 50 µM: 60%

- 100 µM: 30%

These results indicate a dose-dependent response, suggesting potential for further development in cancer therapeutics .

Q & A

Q. How can interdisciplinary collaboration enhance this compound research?

- Methodological Answer : Form teams with expertise in synthetic chemistry, bioinformatics, and pharmacology. Use collaborative platforms (e.g., GitHub for code sharing, LabArchives for data management) to streamline workflows. Establish clear milestones and roles (e.g., task distribution in synthetic vs. analytical work) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.